molecular formula C15H25N5O3 B3909983 (3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol

(3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol

Cat. No. B3909983
M. Wt: 323.39 g/mol
InChI Key: NVLLFUXNDUMWEU-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol is a chemical compound that is widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of (3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol involves its ability to inhibit various enzymes. It has been found to bind to the active site of these enzymes, preventing their activity. This compound also disrupts the replication of viruses by inhibiting their ability to synthesize new viral particles.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol has a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. This compound also has anti-inflammatory properties, making it useful for treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving (3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol. One area of research could focus on its potential as an anticancer agent. Another area of research could focus on its antiviral activity and its potential use in treating viral infections. Additionally, further research could be done to explore the mechanism of action of this compound and its potential for treating other diseases.

Scientific Research Applications

(3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol is used in a variety of scientific research applications. It has been found to be a potent inhibitor of several enzymes, including protein kinase C and cyclin-dependent kinase 4. This compound has also been shown to have antiviral activity against several viruses, including hepatitis B and C viruses.

properties

IUPAC Name

(3S,4S)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-propan-2-yloxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-10(2)23-12-9-20(8-11(12)21)14-7-13(17-15(16)18-14)19-3-5-22-6-4-19/h7,10-12,21H,3-6,8-9H2,1-2H3,(H2,16,17,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLLFUXNDUMWEU-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CN(CC1O)C2=NC(=NC(=C2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1CN(C[C@@H]1O)C2=NC(=NC(=C2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S*,4S*)-1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-4-isopropoxypyrrolidin-3-ol

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